molecular formula C5H6BrN3O B1520829 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide CAS No. 32258-58-5

4-Bromo-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1520829
CAS No.: 32258-58-5
M. Wt: 204.02 g/mol
InChI Key: ZDMIXRPYDJANCI-UHFFFAOYSA-N
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Description

“4-Bromo-5-methyl-1H-pyrazole-3-carboxamide” is a pyrazole derivative . It’s a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .


Synthesis Analysis

The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H6BrN3O . The InChI code is 1S/C5H6BrN3O/c1-2-3(6)4(5(7)10)9-8-2/h1H3, (H2,7,10) (H,8,9) .


Chemical Reactions Analysis

Pyrazoles are known to react with titanium tetrachloride to afford binary adducts . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.03 . It is a solid at room temperature . The density is 1.8±0.1 g/cm3, and it has a boiling point of 350.6±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Research has focused on developing efficient methods for synthesizing variably substituted pyrazolo[4,3-d]pyrimidin-7-ones, leveraging 1H-pyrazole derivatives. These methods involve bromination, conversion to carboxamides, and reactions under microwave irradiation to achieve high yields in short times, demonstrating the chemical versatility of pyrazole derivatives (Khan et al., 2005).

  • Functionalization Reactions : The functionalization of 1H-pyrazole-3-carboxylic acid into various derivatives, including carboxamides, through reactions with different agents like 2,3-diaminopyridine, has been extensively studied. These reactions have been both experimentally and theoretically analyzed to understand the mechanisms underlying their transformations (Yıldırım et al., 2005).

  • Novel Derivatives with Potential Applications : Synthesis of thiophene-based pyrazole amides demonstrates the creation of compounds with significant nonlinear optical properties and chemical reactivity, which could be leveraged in materials science and electronics (Kanwal et al., 2022).

Biological and Medicinal Applications

  • Anticancer and Anti-inflammatory Properties : Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, indicating the potential therapeutic value of these compounds. The structure-activity relationships (SAR) of these molecules have been explored to enhance their efficacy (Rahmouni et al., 2016).

  • Antimicrobial Activity : New 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives, related structurally to pyrazole carboxamides, have shown antimicrobial activities, highlighting the utility of pyrazole derivatives in developing new antimicrobial agents (Aytemir et al., 2003).

  • Nematocidal and Fungicidal Activities : Trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been investigated for their nematocidal activity, offering insights into their potential use in agriculture as novel pest control agents (Zhao et al., 2017).

Mechanism of Action

While the specific mechanism of action for “4-Bromo-5-methyl-1H-pyrazole-3-carboxamide” is not mentioned in the search results, pyrazoles in general are considered privileged scaffolds in medicinal chemistry .

Safety and Hazards

The compound has a GHS07 signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMIXRPYDJANCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677709
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32258-58-5
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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